molecular formula C18H29N3O2 B7063687 N-[[2-(dimethylamino)pyridin-3-yl]methyl]-2-(2-propan-2-yloxan-4-yl)acetamide

N-[[2-(dimethylamino)pyridin-3-yl]methyl]-2-(2-propan-2-yloxan-4-yl)acetamide

Cat. No.: B7063687
M. Wt: 319.4 g/mol
InChI Key: RTBVOMCNRWDECA-UHFFFAOYSA-N
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Description

N-[[2-(dimethylamino)pyridin-3-yl]methyl]-2-(2-propan-2-yloxan-4-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine ring substituted with a dimethylamino group and a propan-2-yloxan-4-yl group, making it a unique structure with interesting chemical properties.

Properties

IUPAC Name

N-[[2-(dimethylamino)pyridin-3-yl]methyl]-2-(2-propan-2-yloxan-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O2/c1-13(2)16-10-14(7-9-23-16)11-17(22)20-12-15-6-5-8-19-18(15)21(3)4/h5-6,8,13-14,16H,7,9-12H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBVOMCNRWDECA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(CCO1)CC(=O)NCC2=C(N=CC=C2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(dimethylamino)pyridin-3-yl]methyl]-2-(2-propan-2-yloxan-4-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the pyridine derivative, which undergoes alkylation with a dimethylamino group. This intermediate is then reacted with a propan-2-yloxan-4-yl acetamide under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(dimethylamino)pyridin-3-yl]methyl]-2-(2-propan-2-yloxan-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[[2-(dimethylamino)pyridin-3-yl]methyl]-2-(2-propan-2-yloxan-4-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which N-[[2-(dimethylamino)pyridin-3-yl]methyl]-2-(2-propan-2-yloxan-4-yl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[2-(dimethylamino)pyridin-3-yl]methyl]-2-(2-propan-2-yloxan-4-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the propan-2-yloxan-4-yl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

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